molecular formula C21H19F3N2O4 B2783406 3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888453-84-7

3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No. B2783406
CAS RN: 888453-84-7
M. Wt: 420.388
InChI Key: KXQCEQSFDFZHJO-UHFFFAOYSA-N
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Description

3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a versatile chemical compound with promising applications in scientific research. It’s a benzofuran derivative, which are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Molecular Structure Analysis

Benzofuran, the core structure of this compound, is composed of fused benzene and furan rings . The compound also contains additional functional groups such as pivalamido and trifluoromethoxy phenyl, which may influence its properties and biological activities.

Scientific Research Applications

Antiviral Activity

Benzofuran derivatives, including our compound of interest, have demonstrated potent antiviral properties. For instance, a novel macrocyclic benzofuran compound was found to exhibit anti-hepatitis C virus (HCV) activity. Researchers are optimistic about its potential as an effective therapeutic drug for HCV infections .

Anticancer Potential

The scaffold compounds derived from benzofuran, such as the one we’re discussing, have been investigated as potential anticancer agents. Their unique chemical structures make them promising candidates for cancer treatment. Researchers have developed and utilized benzofuran-based compounds in the fight against cancer .

Free Radical Cyclization Cascade

Recent advancements in synthetic methods have led to the discovery of complex benzofuran derivatives. One notable approach involves a unique free radical cyclization cascade. This method allows the construction of challenging polycyclic benzofuran compounds, which could have applications in drug development and other fields .

Proton Quantum Tunneling Synthesis

Another intriguing method for constructing benzofuran rings is through proton quantum tunneling. This approach not only minimizes side reactions but also yields complex benzofuran ring systems efficiently. Such innovative synthetic routes expand the possibilities for designing novel compounds with diverse applications .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are widely distributed in higher plants, including families like Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and inspire researchers to explore the biological activities of benzofuran derivatives .

Chemical Synthesis and Drug Prospects

Researchers continue to investigate the relationship between the bioactivities of benzofuran derivatives and their chemical structures. As we uncover more about their properties, these compounds may serve as natural drug lead candidates. Their potential applications extend beyond antiviral and anticancer fields, making them exciting subjects for further study .

properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4/c1-20(2,3)19(28)26-16-14-6-4-5-7-15(14)29-17(16)18(27)25-12-8-10-13(11-9-12)30-21(22,23)24/h4-11H,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQCEQSFDFZHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

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